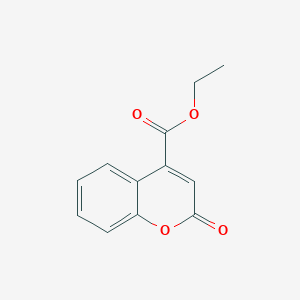

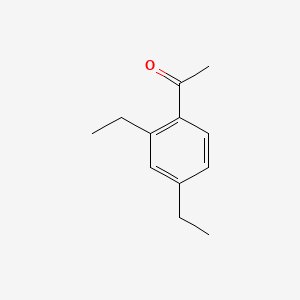

Ethyl 2-oxo-2H-chromene-4-carboxylate

Übersicht

Beschreibung

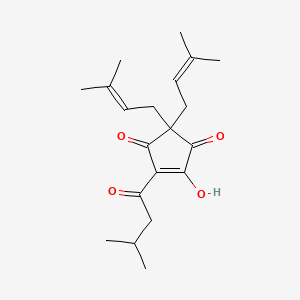

Ethyl 2-oxo-2H-chromene-4-carboxylate is an organic compound that belongs to the class of compounds known as 7-hydroxycoumarins . It has a molecular formula of C12H10O4 and a molecular weight of 218.209 g/mol .

Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, and it was found that the reaction produced malono-hydrazide .Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2H-chromene-4-carboxylate has been characterized by FT-IR, NMR, MS and X-ray crystal diffraction . The compound crystallizes in the monoclinic crystal system, with unit cell parameters a = 7.5355 (6) Å, b = 17.9307 (14) Å, c = 9.9423 (8) Å, β = 100.974 (3)º, Z = 4, V = 1318.81 (18) Å3 .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . The reaction was found to produce malono-hydrazide . The reaction took place without iminolactone ring opening and furnished expected intermediate 31, which was converted into compound 36a by further boiling in aqueous acetic acid .Physical And Chemical Properties Analysis

Ethyl 2-oxo-2H-chromene-4-carboxylate has a molecular formula of C12H10O4 and a molecular weight of 218.205 Da . It has a mono-isotopic mass of 218.057907 Da .Wirkmechanismus

While the specific mechanism of action of Ethyl 2-oxo-2H-chromene-4-carboxylate is not mentioned in the retrieved papers, it’s worth noting that compounds containing the 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-oxo-2H-chromene-4-carboxylate is not available, it’s generally recommended to handle such compounds with care. If breathed in, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Zukünftige Richtungen

The research showed that the target compounds exhibit certain anti-fungal activity against the tested fungal strains . The inhibition rate of compound 3b was the highest against Fusarium oxysporum, up to 60.29% at 500 ppm . Compound 3b is promising to become the lead compound of pesticide in the future, which is worthy of further study .

Eigenschaften

IUPAC Name |

ethyl 2-oxochromene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)9-7-11(13)16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAZNJSRZXVBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343453 | |

| Record name | Ethyl 2-oxo-2H-chromene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2H-chromene-4-carboxylate | |

CAS RN |

4825-95-0 | |

| Record name | Ethyl 2-oxo-2H-chromene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)

![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)